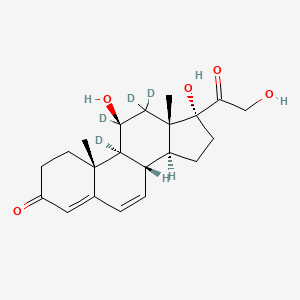
6-Dehydrocortisol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dehydrocortisol-d4 is a deuterated form of 6-Dehydrocortisol, a glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass from the non-deuterated form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydrocortisol-d4 typically involves the deuteration of 6-Dehydrocortisol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the selective incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
6-Dehydrocortisol-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-Dehydrocortisone-d4, while reduction can yield this compound alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
6-Dehydrocortisol-d4 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of cortisol and related compounds.
Biology: Used in studies of glucocorticoid metabolism and function.
Medicine: Used in the development of diagnostic assays for diseases related to cortisol imbalance, such as Cushing’s syndrome and Addison’s disease.
Industry: Used in the production of high-purity glucocorticoid standards for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 6-Dehydrocortisol-d4 is similar to that of other glucocorticoids. It exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to changes in gene expression, resulting in various downstream effects, including anti-inflammatory and immunosuppressive actions. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
Vergleich Mit ähnlichen Verbindungen
6-Dehydrocortisol-d4 can be compared with other similar compounds, such as:
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Cortisone: Another glucocorticoid that is converted to cortisol in the body.
Prednisolone: A synthetic glucocorticoid with a higher potency than hydrocortisone.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and distinguishable mass, making it an ideal internal standard for analytical applications.
List of Similar Compounds
- Hydrocortisone
- Cortisone
- Prednisolone
- Dexamethasone
- Betamethasone
Eigenschaften
Molekularformel |
C21H28O5 |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i10D2,16D,18D |
InChI-Schlüssel |
IFOXVSBZLASBJM-BJJKTIQHSA-N |
Isomerische SMILES |
[2H][C@]12[C@@H](C=CC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O |
Kanonische SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















